6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a purine derivative that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, particularly in the treatment of cancer and other diseases.
Scientific Research Applications
Synthesis and Properties of Mesoionic Compounds : Mesoionic compounds related to purine-2,8-dione, including imidazo[1,2-c]-pyrimidine-2,7-diones, have been synthesized and studied for their properties, including hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition reactions (Coburn & Taylor, 1982).
Antagonistic Activity on Adenosine Receptor and Monoamine Oxidase B : Studies on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones have shown dual-target-directed ligand activity, combining antagonistic activity on A2A adenosine receptors with monoamine oxidase B inhibition. This research is significant for developing potential treatments for neurodegenerative diseases (Załuski et al., 2019).
Affinity for Serotoninergic and Dopaminergic Receptors : Arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and tested for their affinity towards various receptors, including serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. This research is essential for understanding the potential antidepressant and anxiolytic-like activities of these compounds (Zagórska et al., 2015).
Potent and Selective Human A3 Adenosine Receptor Antagonists : Certain derivatives, such as 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, have been identified as potent and selective antagonists of the A3 adenosine receptors, which is significant in the context of receptor-specific drug development (Baraldi et al., 2005).
properties
IUPAC Name |
6-benzyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-12-10-24-16-17(21-19(24)23(12)11-15-8-6-5-7-9-15)22(4)20(28)25(18(16)27)13(2)14(3)26/h5-10,13H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSWYBHVQIPQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-benzyl-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.